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Abstract
This technical guide provides a comprehensive overview of 2-methyl-1H-pyrrolo[3,2-
b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited

publicly available data on this specific molecule, this guide synthesizes information on its

discovery through the lens of its derivatives, proposes a viable synthetic pathway, and presents

characterization data from closely related analogues. Furthermore, the documented biological

activity of its derivatives, particularly as potent and selective inhibitors of Acetyl-CoA

Carboxylase 1 (ACC1), is detailed. This document aims to serve as a foundational resource for

researchers engaged in the synthesis, characterization, and application of novel pyrrolo[3,2-

b]pyridine scaffolds in drug discovery and development.

Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold

in medicinal chemistry due to its structural resemblance to indole and its ability to engage in

various biological interactions. The strategic placement of a nitrogen atom in the six-membered
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ring imparts unique physicochemical properties, influencing factors such as solubility, metabolic

stability, and receptor binding affinity.

While the broader class of azaindoles has been extensively studied, specific data on the

discovery and characterization of 2-methyl-1H-pyrrolo[3,2-b]pyridine is not extensively

documented in publicly accessible literature. Its significance, however, can be inferred from the

growing body of research on its derivatives. Notably, derivatives of the 1H-pyrrolo[3,2-

b]pyridine core have been investigated as potent inhibitors of various enzymes, highlighting the

therapeutic potential of this scaffold.

This guide focuses on consolidating the available information to provide a detailed technical

overview of 2-methyl-1H-pyrrolo[3,2-b]pyridine, with a particular emphasis on its synthesis,

characterization (through analogues), and the biological activity of its derivatives.

Synthesis and Discovery
The "discovery" of 2-methyl-1H-pyrrolo[3,2-b]pyridine is not marked by a singular, seminal

publication. Instead, its existence and methods for its synthesis are extensions of the broader

exploration of the 1H-pyrrolo[3,2-b]pyridine ring system. The commercial availability of

derivatives such as 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid suggests that the

parent compound is synthetically accessible.

Proposed Synthetic Pathway
A plausible and commonly employed strategy for the synthesis of the 1H-pyrrolo[3,2-b]pyridine

core involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

One such established method is the Batcho-Leimgruber indole synthesis. A proposed

adaptation of this method for the synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine is outlined

below.
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Proposed Synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine

Step 1: Nitration Step 2: Enamine Formation Step 3: Reductive Cyclization Step 4: Introduction of Methyl Group (Hypothetical)

3-Amino-2-chloropyridine 2-Chloro-3-nitropyridine
H₂SO₄, HNO₃

Enamine Intermediate

N,N-dimethylformamide
dimethyl acetal (DMF-DMA) 1H-pyrrolo[3,2-b]pyridineFe, AcOH or H₂, Pd/C 2-methyl-1H-pyrrolo[3,2-b]pyridine

Friedel-Crafts type reaction
or other C-H activation methods

Click to download full resolution via product page

A proposed synthetic route to 2-methyl-1H-pyrrolo[3,2-b]pyridine.

An alternative and more direct approach would involve starting with a pyridine derivative that

already contains the precursor for the 2-methyl group of the pyrrole ring.

Experimental Protocols (General Procedures for
Derivatives)
While a specific protocol for the parent compound is not available, the synthesis of a key

derivative, Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, has been described and provides

insight into the construction of this ring system.

Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate[1]

Reaction: Transesterification

Starting Material: 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester

Reagents: Methanol (MeOH), Potassium Carbonate (K₂CO₃)

Procedure:

To a solution of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester in methanol,

potassium carbonate is added.

The suspension is heated and stirred.

The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is concentrated under reduced pressure.

Water is added to the residue, and the mixture is stirred.

The resulting solid product is collected by filtration and dried.

This protocol demonstrates a common transformation on the 1H-pyrrolo[3,2-b]pyridine scaffold.

The synthesis of the initial ethyl ester would likely follow a similar multi-step sequence as

proposed in the diagram above, starting from a suitable pyridine derivative.

Physicochemical Characterization
Detailed spectroscopic data for 2-methyl-1H-pyrrolo[3,2-b]pyridine is not readily available in

the public domain. However, data for closely related derivatives can provide valuable insights

into the expected spectral characteristics of the core structure.

Spectroscopic Data of 1H-pyrrolo[3,2-c]pyridine
Derivatives
The following tables summarize the NMR and mass spectrometry data for representative 1H-

pyrrolo[3,2-c]pyridine derivatives, which share a similar bicyclic core and can be used for

comparative purposes.

Table 1: ¹H and ¹³C NMR Data for Selected 1H-pyrrolo[3,2-c]pyridine Derivatives[2][3]
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

6-phenyl-1-(3,4,5-

trimethoxyphenyl)-1H-

pyrrolo[3,2-c]pyridine

9.10 (s, 1H), 8.08-7.91 (m,

2H), 7.80 (s, 1H), 7.47 (t, J=7.7

Hz, 2H), 7.41-7.34 (m, 2H),

6.80 (d, J=3.2 Hz, 1H), 6.71 (s,

2H), 3.95 (s, 3H), 3.91 (s, 6H)

154.07, 149.89, 143.18,

141.17, 137.58, 134.10,

130.28, 128.78, 128.31,

127.88, 127.00, 124.81,

102.92, 102.59, 102.45, 61.06,

56.44

6-(o-tolyl)-1-(3,4,5-

trimethoxyphenyl)-1H-

pyrrolo[3,2-c]pyridine

9.08 (s, 1H), 7.50 (s, 1H), 7.43

(d, J=6.7 Hz, 1H), 7.39 (d,

J=3.3 Hz, 1H), 7.28 (t, J=3.8

Hz, 2H), 7.26-7.24 (m, 1H),

6.82 (d, J=3.2 Hz, 1H), 6.69 (s,

2H), 3.91 (s, 3H), 3.89 (s, 6H),

2.40 (s, 3H)

157.84, 154.00, 151.97,

142.93, 140.46, 137.45,

135.91, 134.21, 130.65,

129.99, 129.81, 127.88,

125.80, 124.28, 105.81,

102.76, 102.32, 61.02, 56.38,

20.49

6-(m-tolyl)-1-(3,4,5-

trimethoxyphenyl)-1H-

pyrrolo[3,2-c]pyridine

9.09 (s, 1H), 7.96 (d, J=11.1

Hz, 2H), 7.76 (s, 1H), 7.72-

7.68 (m, 1H), 7.39 (d, J=3.3

Hz, 1H), 7.19 (d, J=7.5 Hz,

1H), 6.80 (d, J=3.9 Hz, 1H),

6.70 (s, 2H), 3.95 (s, 3H), 3.91

(s, 6H), 2.42 (s, 3H)

159.03, 154.09, 149.85,

142.82, 141.24, 138.54,

135.71, 134.01, 132.53,

131.76, 130.48, 129.24,

127.70, 124.73, 103.04,

102.77, 102.47, 61.06, 56.44,

21.53

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected 1H-pyrrolo[3,2-

c]pyridine Derivatives[2][3]
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Compound Molecular Formula Calculated [M+H]⁺ Found [M+H]⁺

6-phenyl-1-(3,4,5-

trimethoxyphenyl)-1H-

pyrrolo[3,2-c]pyridine

C₂₂H₂₀N₂O₃ 361.1552 361.1556

6-(o-tolyl)-1-(3,4,5-

trimethoxyphenyl)-1H-

pyrrolo[3,2-c]pyridine

C₂₃H₂₂N₂O₃ 375.1709 375.1707

6-(m-tolyl)-1-(3,4,5-

trimethoxyphenyl)-1H-

pyrrolo[3,2-c]pyridine

C₂₃H₂₂N₂O₃ 375.1709 375.1709

For 2-methyl-1H-pyrrolo[3,2-b]pyridine, one would expect characteristic signals for the

methyl group in the ¹H NMR spectrum, likely in the range of 2.3-2.6 ppm, and signals for the

aromatic protons of the pyrrole and pyridine rings. The mass spectrum would show a molecular

ion peak corresponding to its molecular weight.

Biological Activity and Signaling Pathways
While the biological activity of 2-methyl-1H-pyrrolo[3,2-b]pyridine has not been specifically

reported, a derivative, 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, has been identified

as a potent inhibitor of Acetyl-CoA Carboxylase 1 (ACC1).[4]

Inhibition of Acetyl-CoA Carboxylase 1 (ACC1)
ACC1 is a key enzyme in the fatty acid synthesis pathway, catalyzing the carboxylation of

acetyl-CoA to malonyl-CoA. Inhibition of ACC1 is a promising therapeutic strategy for metabolic

diseases and certain types of cancer that exhibit de novo lipogenesis.

A study on novel ACC1 inhibitors identified a 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide

derivative as a potent inhibitor.[4] Although this compound presented some initial challenges

regarding its physicochemical and pharmacokinetic properties, further optimization of the 1H-

pyrrolo[3,2-b]pyridine scaffold led to the discovery of a 1-isopropyl derivative with improved

bioavailability.[4] Oral administration of this optimized compound significantly reduced the

concentration of malonyl-CoA in xenograft tumors, demonstrating in vivo target engagement.[4]
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ACC1 Inhibition by 1H-pyrrolo[3,2-b]pyridine Derivatives

Acetyl-CoA Malonyl-CoAACC1 Fatty Acid
Synthesis

Acetyl-CoA Carboxylase 1
(ACC1)

1H-pyrrolo[3,2-b]pyridine
Derivative

Inhibits

Click to download full resolution via product page

Mechanism of ACC1 inhibition by 1H-pyrrolo[3,2-b]pyridine derivatives.

This discovery underscores the potential of the 2-methyl-1H-pyrrolo[3,2-b]pyridine scaffold

as a starting point for the design of novel therapeutics targeting ACC1 and other enzymes.

Conclusion
2-methyl-1H-pyrrolo[3,2-b]pyridine represents a valuable, yet underexplored, chemical entity.

While direct and comprehensive data on its discovery and characterization are limited, this

guide provides a consolidated overview based on available information for its derivatives and

the broader class of 1H-pyrrolo[3,2-b]pyridines. The proposed synthetic strategies and the

documented potent biological activity of its derivatives as ACC1 inhibitors highlight the

significant potential of this scaffold in drug discovery. Further research into the synthesis,

characterization, and biological evaluation of 2-methyl-1H-pyrrolo[3,2-b]pyridine and its

analogues is warranted to fully elucidate their therapeutic utility. This guide serves as a

foundational resource to stimulate and support these future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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